

industrial scale synthesis of the Prasugrel intermediate Cyclopropyl 2-fluorobenzyl ketone

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Compound of Interest

Compound Name: Cyclopropyl 2-fluorobenzyl ketone

Cat. No.: B030580

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Industrial Scale Synthesis of Prasugrel Intermediate: Cyclopropyl 2-fluorobenzyl ketone

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

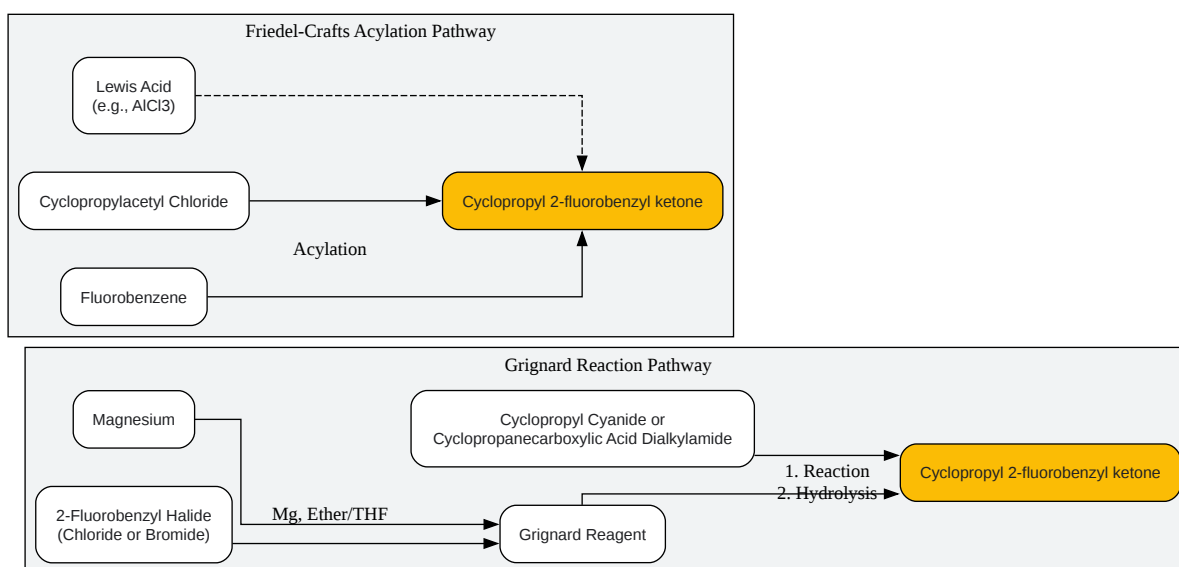
Introduction

Cyclopropyl 2-fluorobenzyl ketone, also known as 1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a crucial intermediate in the industrial synthesis of the antiplatelet agent, Prasugrel. The efficiency of the synthesis of this ketone directly impacts the overall cost and environmental footprint of Prasugrel production. This document provides a detailed overview of the primary industrial-scale synthetic routes to this intermediate, complete with experimental protocols and comparative data. The two main strategies discussed are Grignard reagent-based synthesis and Friedel-Crafts acylation.

Synthetic Pathways Overview

The industrial production of **cyclopropyl 2-fluorobenzyl ketone** predominantly follows two main synthetic strategies. The first involves a Grignard reaction, which is a well-established method for forming carbon-carbon bonds. The second is the Friedel-Crafts acylation, a classic method for the acylation of aromatic compounds.

Diagram of Synthetic Pathways



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Caption: Overview of Grignard and Friedel-Crafts pathways.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the different industrial-scale synthetic routes for **cyclopropyl 2-fluorobenzyl ketone**.

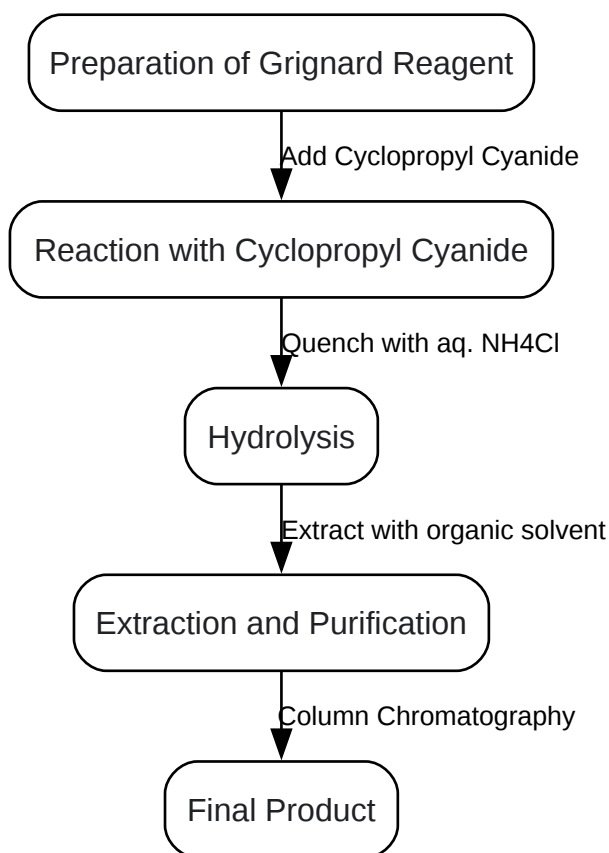
Parameter	Grignard Route 1 (from Halide & Nitrile)	Grignard Route 2 (from Halide & Amide)	Friedel-Crafts Acylation (General)
Starting Materials	2-Fluorobenzyl bromide/chloride, Mg, Cyclopropyl cyanide	2-Fluorobenzyl chloride, Mg, Cyclopropanecarboxyl ic acid dimethylamide	Fluorobenzene, Cyclopropylacetyl chloride
Solvent(s)	Diethyl ether or THF	Diethyl ether or THF	Dichloromethane, excess Fluorobenzene
Catalyst/Reagent	Magnesium	Magnesium	Aluminum chloride (AlCl ₃)
Reaction Temperature	Reflux temperature of ether	Not specified, typically reflux	0°C to room temperature
Reported Yield	~70% [1]	Yield is reportedly doubled compared to using the bromo- derivative with nitrile [1]	Variable, generally moderate to high
Purity	Requires purification (e.g., column chromatography) [1]	High yield suggests good conversion	Requires purification
Key Challenges	Anhydrous conditions, handling of Grignard reagent, potential side reactions [2]	Anhydrous conditions, handling of Grignard reagent	Stoichiometric amounts of Lewis acid, waste stream management

Experimental Protocols

Protocol 1: Grignard Reaction using 2-Fluorobenzyl Chloride and Cyclopropanecarbonitrile

This protocol is based on established Grignard reaction principles for ketone synthesis.

Experimental Workflow



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References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
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